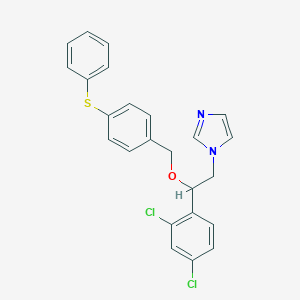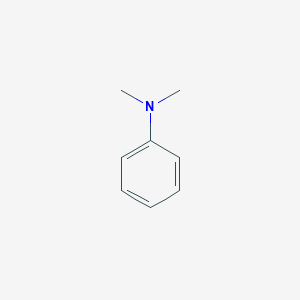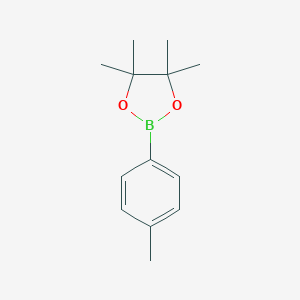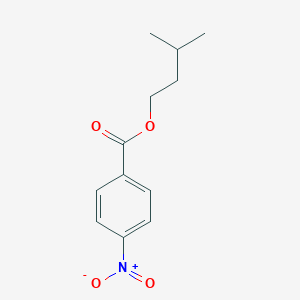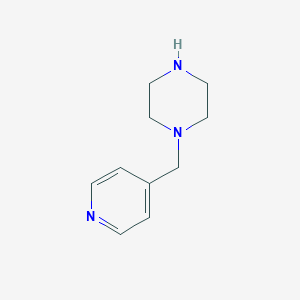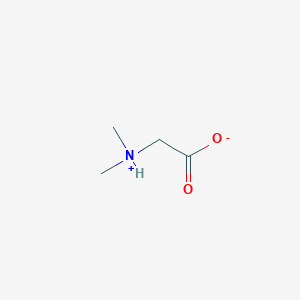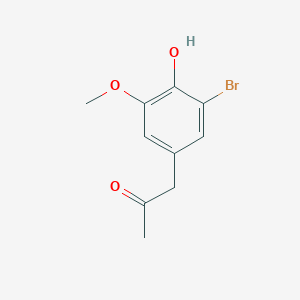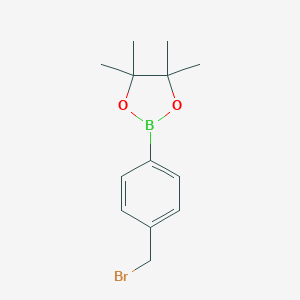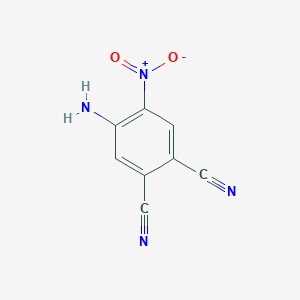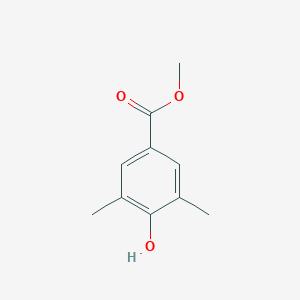
Methyl 4-hydroxy-3,5-dimethylbenzoate
Übersicht
Beschreibung
"Methyl 4-hydroxy-3,5-dimethylbenzoate" is a chemical compound with potential interest in various fields of science due to its unique structure and properties. This compound's relevance spans across crystallography, molecular structure analysis, and its synthesis and application in various chemical reactions.
Synthesis Analysis
The synthesis of similar compounds involves strategic chemical reactions, focusing on achieving high purity and yield. For instance, related compounds are synthesized through reactions that ensure the formation of desired structures, as seen in studies on related benzoate compounds (Ebersbach, Seichter, & Mazik, 2022).
Molecular Structure Analysis
The molecular structure is crucial for understanding the compound's properties and potential applications. Crystallographic studies provide insights into the molecular arrangements, revealing the interactions within crystals, such as hydrogen bonding and molecular stacking, which significantly impact the compound's stability and reactivity (Ebersbach, Seichter, & Mazik, 2022).
Wissenschaftliche Forschungsanwendungen
-
Pharmaceuticals
- Methyl 4-hydroxy-3,5-dimethylbenzoate is a versatile chemical compound that finds applications in various fields like pharmaceuticals due to its unique properties and reactivity.
-
Agrochemicals
- This compound also has potential applications in the field of agrochemicals.
-
Material Sciences
- Methyl 4-hydroxy-3,5-dimethylbenzoate can be used in material sciences.
Safety And Hazards
“Methyl 4-hydroxy-3,5-dimethylbenzoate” is classified as a combustible liquid and is harmful if swallowed5. It is also harmful to aquatic life5. Safety precautions include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation67.
Zukünftige Richtungen
Potential future directions of research include the development of novel synthetic methods for the preparation of related compounds and the exploration of their potential applications in the field of renewable energy2.
Eigenschaften
IUPAC Name |
methyl 4-hydroxy-3,5-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-4-8(10(12)13-3)5-7(2)9(6)11/h4-5,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMCPKCSVQELBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40495931 | |
| Record name | Methyl 4-hydroxy-3,5-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40495931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-3,5-dimethylbenzoate | |
CAS RN |
34137-14-9 | |
| Record name | Methyl 4-hydroxy-3,5-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40495931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

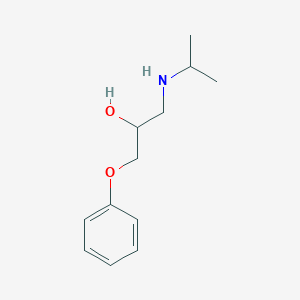
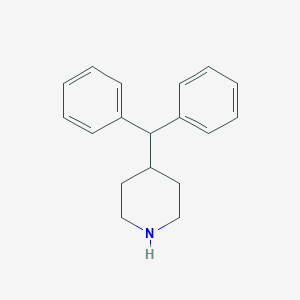
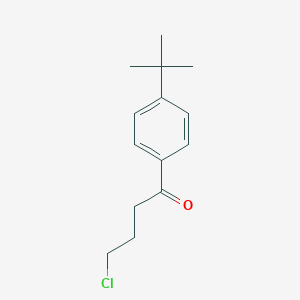
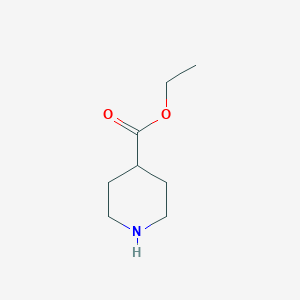
![2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B42409.png)
